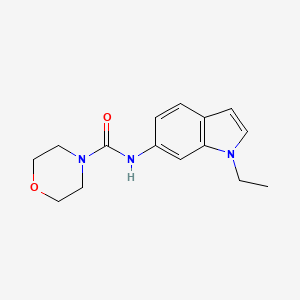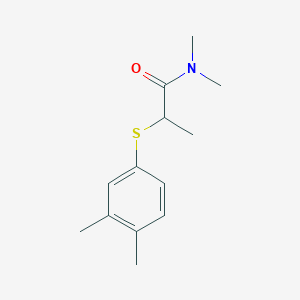
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as MTA, is a compound that has been extensively studied for its pharmacological properties. It is a member of the triazole family of compounds and has been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood. However, it is believed that N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of fungal cell growth and division. N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of fungi and bacteria, including Candida albicans and Staphylococcus aureus. N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to have antitumor effects in vitro and in vivo. In addition, N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have anticonvulsant and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied, and its properties are well characterized. However, one limitation of using N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in laboratory experiments is that it can be toxic to certain cell types at high concentrations. Therefore, care must be taken when using N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in cell-based assays.
Direcciones Futuras
There are several future directions for research involving N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide. One area of interest is the development of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide-based antifungal and antibacterial agents. Another area of interest is the development of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide-based antitumor agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide and its potential as an anticonvulsant and analgesic.
Métodos De Síntesis
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide can be synthesized by reacting 2-methylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide. The synthesis of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have antifungal, antibacterial, and antitumor properties. N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been investigated for its potential as an anticonvulsant and analgesic.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-9-4-2-3-5-10(9)14-11(16)6-15-8-12-7-13-15/h2-5,7-8H,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINPKQSIYQKVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)


![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)


![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)

![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)



![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)